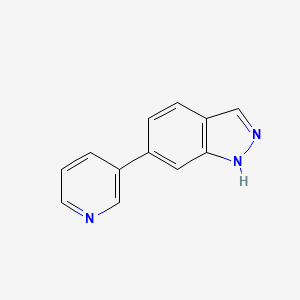

6-(Piridin-3-il)-1H-indazol

Descripción general

Descripción

6-(Pyridin-3-yl)-1h-indazole is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Pyridin-3-yl)-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-3-yl)-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antioxidantes y antiinflamatorias

Se han sintetizado compuestos derivados de “6-(Piridin-3-il)-1H-indazol” para su uso potencial como antioxidantes y agentes antiinflamatorios. Estos compuestos podrían desempeñar un papel importante en la mitigación del estrés oxidativo y las respuestas inflamatorias en diversas enfermedades .

Química de coordinación

La estructura de “this compound” le permite actuar como un ligando en la química de coordinación, formando complejos con iones metálicos. Esta propiedad es útil en la síntesis de varios marcos metal-orgánicos (MOF) con aplicaciones potenciales en catálisis, almacenamiento de gas y procesos de separación .

Aplicaciones biomédicas

Se han explorado los derivados de “this compound” por sus aplicaciones biomédicas, incluidos los andamios para el desarrollo de fármacos. Los diversos sustituyentes presentes en diferentes posiciones del compuesto pueden conducir a una variedad de actividades biológicas .

Agentes antituberculosos

Se han diseñado y sintetizado nuevos derivados de “this compound” con el objetivo de descubrir potentes agentes antituberculosos. Estos compuestos se evalúan por su actividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis (TB) .

Actividad antimicrobiana

La investigación ha demostrado que ciertos derivados de fosfonato de “this compound” exhiben una alta actividad antimicrobiana contra cepas bacterianas y fúngicas seleccionadas, lo que indica su uso potencial en el tratamiento de enfermedades infecciosas .

Agentes de diagnóstico y terapéuticos

Las características únicas de los derivados de “this compound”, como la alta porosidad y la gran superficie, los hacen adecuados para su uso en agentes de diagnóstico y terapéuticos en el campo de la medicina .

Estudios de seguridad térmica

Se han realizado estudios de seguridad térmica en ciertos derivados para evaluar su potencial de riesgo. Esta investigación es crucial para garantizar el manejo y almacenamiento seguros de estos compuestos en diversas aplicaciones .

Diversidad clínica

El andamiaje de piridina, que incluye “this compound”, ha sido reconocido por su significativa diversidad clínica. Forma la base de varios productos farmacéuticos con una amplia gama de efectos terapéuticos .

Cada aplicación mencionada anteriormente representa un campo único donde “this compound” o sus derivados podrían tener un impacto significativo. La investigación en curso en estas áreas continúa descubriendo nuevas posibilidades para este compuesto versátil.

BMC Chemistry - Heterocyclization of polarized system De Gruyter - Crystal structure of 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine MDPI - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Springer - Porphyrin-based metal–organic frameworks Springer - Thermal safety study RSC Publishing - Pyridine: the scaffolds with significant clinical diversity RSC Publishing - Seeking potent anti-tubercular agents [ResearchGate - Kumar73-MS](https://www.researchgate.net/profile/Joginder-Singh-8/publication/337534249_Synthesis_Characterization_Antimicrobial_Ant

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation . Another related compound, a pyridine derivative, has been reported to inhibit Ataxia Telangiectasia Mutated (ATM) kinase , which plays a crucial role in the DNA damage response.

Mode of Action

Compounds with similar structures have been reported to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in cellular processes such as cell cycle progression and DNA repair mechanisms.

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and dna damage response .

Pharmacokinetics

A study on a similar compound, a pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative, reported moderate to high clearance, suggesting that 6-(pyridin-3-yl)-1h-indazole may also have similar adme properties .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that 6-(Pyridin-3-yl)-1H-indazole may also have potential anticancer effects.

Propiedades

IUPAC Name |

6-pyridin-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFQCQQOSUESGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696293 | |

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-35-5 | |

| Record name | 6-(3-Pyridinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

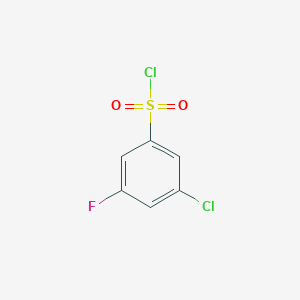

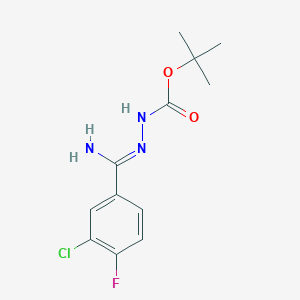

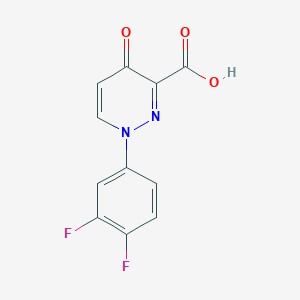

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)

![3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

![methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1423678.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)

![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)

![7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride](/img/structure/B1423697.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)